molecular formula C13H22N4O2 B12082602 tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B12082602
M. Wt: 266.34 g/mol
InChI Key: WDIOLZUDTYQRNT-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 3-amino-2-ethyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-5-17-11(14)9-8-16(7-6-10(9)15-17)12(18)19-13(2,3)4/h5-8,14H2,1-4H3

InChI Key

WDIOLZUDTYQRNT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2CN(CCC2=N1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

Biological Activity

tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity against various pathogens, and its potential therapeutic applications.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 2137633-89-5

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antimicrobial properties. The compound this compound has shown activity against various strains of bacteria and fungi.

  • Inhibition of Mycobacterium tuberculosis : The compound has been tested against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of approximately 26.7 µM. This suggests its potential role in treating tuberculosis infections .
  • Activity against ESKAPE Pathogens : ESKAPE pathogens are a group of bacteria known for their resistance to antibiotics. Compounds related to pyrazolo[4,3-c]pyridines have been identified to inhibit these pathogens effectively .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism and replication. For instance:

  • Pantothenate Synthetase Inhibition : This enzyme is crucial for the biosynthesis of coenzyme A in bacteria. Inhibition results in impaired growth and survival of the pathogen .

Case Studies

  • Study on Antitubercular Activity : A study published in MDPI highlighted the synthesis of various pyrazolo derivatives and their testing against Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure could enhance potency against this pathogen .
  • Evaluation of Antifungal Properties : Another investigation focused on the antifungal activity of pyrazolo compounds showed promising results against Candida species. The study concluded that structural variations significantly impact antifungal efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC13H22N4O2
Molecular Weight250.34 g/mol
CAS Number2137633-89-5
Antimicrobial ActivityActive against M. tuberculosis
MIC (Mycobacterium tuberculosis)26.7 µM

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